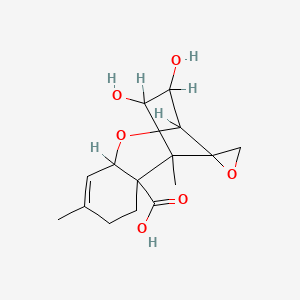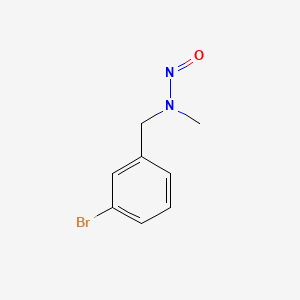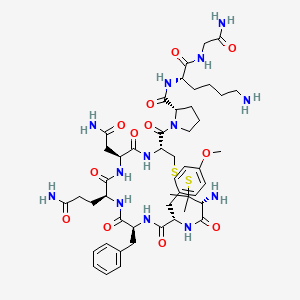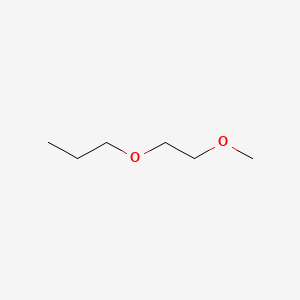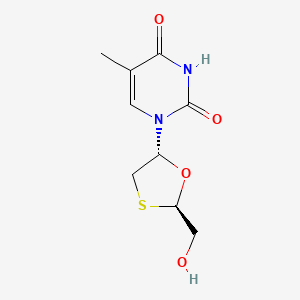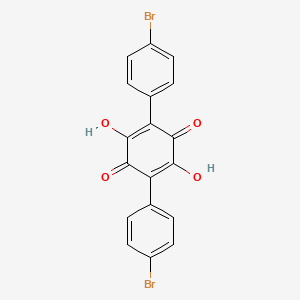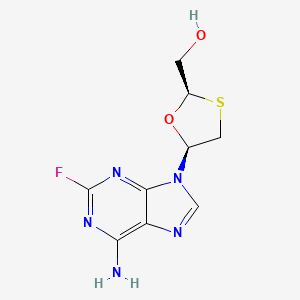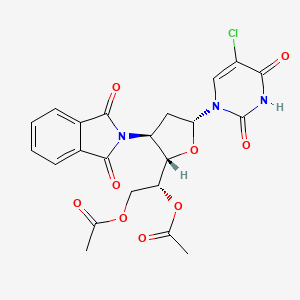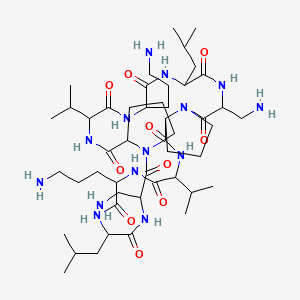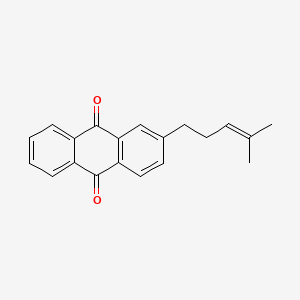
2-(4-Methyl-3-pentenyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-3-pentenyl)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an anthracene-9,10-dione core structure with a 4-methyl-3-pentenyl substituent at the 2-position. This compound has a molecular formula of C20H18O2 and a molecular weight of 290.36 g/mol .
Métodos De Preparación
The synthesis of 2-(4-Methyl-3-pentenyl)anthraquinone typically involves a Diels-Alder reaction between naphtho-1,4-quinone and myrcene (7-methyl-3-methylene-1,6-octadiene). The resulting adduct, 2-(4-methyl-3-pentenyl)-1,4,11,12-tetrahydroanthraquinone, is then oxidized using an oxygen-containing gas in an organic solvent in the presence of a base. The oxidation step is carried out in a solvent mixture containing both a polar and a nonpolar organic solvent, along with a strong inorganic base and an organic base .
Análisis De Reacciones Químicas
2-(4-Methyl-3-pentenyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form hydroanthraquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthraquinone core, leading to the formation of various substituted anthraquinones.
Common reagents used in these reactions include oxygen-containing gases for oxidation, hydrogen or hydride donors for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original anthraquinone structure .
Aplicaciones Científicas De Investigación
2-(4-Methyl-3-pentenyl)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-3-pentenyl)anthraquinone involves its interaction with various molecular targets and pathways. As an anthraquinone derivative, it can intercalate into DNA, inhibiting the replication and transcription processes. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells. Additionally, the compound may interact with enzymes and proteins involved in oxidative stress and inflammation, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
2-(4-Methyl-3-pentenyl)anthraquinone can be compared with other anthraquinone derivatives, such as:
- 1,4-Anthraquinone
- 1,2-Anthraquinone
- Anthracene-9,10-quinone
These compounds share the anthraquinone core structure but differ in their substituents and positions. The presence of the 4-methyl-3-pentenyl group in this compound makes it unique, potentially influencing its chemical reactivity and biological activity .
Propiedades
Número CAS |
71308-16-2 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-12H,5,7H2,1-2H3 |
Clave InChI |
NQVBCGTZRWHVSY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


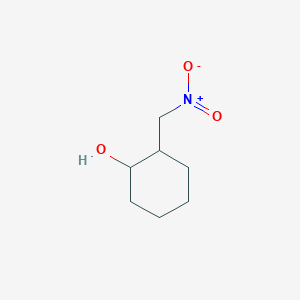
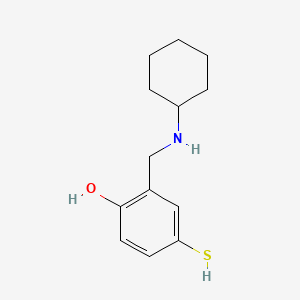
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
